![molecular formula C16H12ClF3N4O4S B11496066 4-chloro-N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11496066.png)
4-chloro-N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
4-Chloro-N-{2,5-dioxo-1-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a unique structure that includes a trifluoromethyl group, a pyridine ring, and a sulfonamide group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2,5-dioxo-1-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone core. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the imidazolidinone ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step may require the use of a catalyst to achieve high yields.
Attachment of the Pyridine Ring: The pyridine ring is typically introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the imidazolidinone core.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the imidazolidinone core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonamide group and the imidazolidinone core. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro and trifluoromethyl groups. Reagents such as sodium methoxide and bromine can be used for these reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium methoxide, bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives, while reduction of the sulfonamide group can yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-{2,5-dioxo-1-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for the development of new drugs targeting specific enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group and the sulfonamide moiety are known to enhance the pharmacokinetic properties of drugs, such as increased metabolic stability and improved bioavailability.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals and specialty chemicals. Its unique reactivity allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2,5-dioxo-1-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The trifluoromethyl group can enhance the binding affinity of the compound to its target, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-{2,5-dioxo-1-[(pyridin-3-yl)methyl]imidazolidin-4-yl}benzene-1-sulfonamide: Lacks the trifluoromethyl group, which may result in different reactivity and pharmacokinetic properties.
4-Chloro-N-{2,5-dioxo-1-[(pyridin-3-yl)methyl]-4-methylimidazolidin-4-yl}benzene-1-sulfonamide: Contains a methyl group instead of a trifluoromethyl group, which can affect its chemical stability and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 4-chloro-N-{2,5-dioxo-1-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzene-1-sulfonamide makes it unique compared to similar compounds. This group enhances the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and industrial applications.
Properties
Molecular Formula |
C16H12ClF3N4O4S |
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Molecular Weight |
448.8 g/mol |
IUPAC Name |
4-chloro-N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12ClF3N4O4S/c17-11-3-5-12(6-4-11)29(27,28)23-15(16(18,19)20)13(25)24(14(26)22-15)9-10-2-1-7-21-8-10/h1-8,23H,9H2,(H,22,26) |
InChI Key |
OCZCQNVKXVTVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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